molecular formula C11H17N3O B8696778 N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide

N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B8696778
M. Wt: 207.27 g/mol
InChI Key: VFZBXBQHJPEYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of aminopyridines Aminopyridines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide typically involves the acylation of 5-amino-4-methyl-2-aminopyridine with trimethylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Similar in structure but lacks the trimethylacetyl group.

    4-Aminopyridine: Known for its use in treating neurological disorders but differs in its substitution pattern.

    5-Amino-2-methylpyridine: Another related compound with different substitution.

Uniqueness

N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide is unique due to the presence of the trimethylacetyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H17N3O/c1-7-5-9(13-6-8(7)12)14-10(15)11(2,3)4/h5-6H,12H2,1-4H3,(H,13,14,15)

InChI Key

VFZBXBQHJPEYGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)NC(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-nitro-4-methyl-2-trimethylacetylaminopyridine (4.5 g, 18.97 mmol) in 50 mL of acetic acid containing 10% palladium/carbon was hydrogenated at atmospheric pressure for 48 h. The catalyst was removed by filtration and the filtrate was concentrated. The residue was coevaporated with toluene to give the title compound.
Name
5-nitro-4-methyl-2-trimethylacetylaminopyridine
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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